[1,2,4]Triazolo[4,3-f]phenanthridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9N3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-f]phenanthridine |
InChI |
InChI=1S/C14H9N3/c1-2-7-12-10(5-1)11-6-3-4-8-13(11)17-9-15-16-14(12)17/h1-9H |
InChI Key |
WQRXBXVBBCNIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N4C2=NN=C4 |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 3 Triazolo 4,3 F Phenanthridine and Its Derivatives
Precursor Synthesis and Functionalization
The foundational step in the synthesis of the target scaffold is the preparation of a suitably functionalized phenanthridine (B189435) precursor. A common and effective strategy involves the synthesis of 6-halophenanthridines, which can then undergo nucleophilic substitution to introduce a hydrazine (B178648) moiety, the key functional group for the subsequent triazole ring formation.
One established method for the synthesis of 6-chlorophenanthridine (B98449) begins with the Pictet-Hubert reaction of N-benzoyl-2-aminobiphenyl, which upon cyclization, yields phenanthridone. Subsequent treatment of phenanthridone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) affords 6-chlorophenanthridine. Similarly, 6-bromophenanthridine (B168847) can be prepared using appropriate brominating agents.
Alternatively, modern synthetic approaches utilizing palladium-catalyzed C-H activation and functionalization offer efficient routes to substituted phenanthridines. These methods often start from readily available biphenyl (B1667301) derivatives and employ a directing group to guide the regioselective formation of the phenanthridine core.
Once the 6-halophenanthridine is obtained, the crucial hydrazine functionality is introduced via a nucleophilic aromatic substitution reaction. Treatment of 6-chlorophenanthridine with hydrazine hydrate, typically in a suitable solvent and at elevated temperatures, leads to the formation of 6-hydrazinophenanthridine (B2645369). The reactivity of the halogen at the 6-position of the phenanthridine ring is key to the success of this transformation.
Cyclization Reactions for thenih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine Core Formation
With the 6-hydrazinophenanthridine precursor in hand, the final step in the construction of the nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine core is the cyclization to form the fused 1,2,4-triazole (B32235) ring. Several well-established methods for the synthesis of 1,2,4-triazoles can be applied here.
A widely used and versatile method involves the reaction of the hydrazine derivative with orthoesters, such as triethyl orthoformate or triethyl orthoacetate. This reaction, typically carried out in the presence of an acid catalyst, proceeds through the formation of a hydrazono-ether intermediate which then undergoes intramolecular cyclization and elimination of ethanol (B145695) to yield the triazole ring. The choice of orthoester allows for the introduction of a substituent at the 3-position of the triazolo ring (a hydrogen with triethyl orthoformate, or a methyl group with triethyl orthoacetate).
Another common approach is the reaction of the hydrazinophenanthridine with a carboxylic acid or its derivative (e.g., acid chloride or anhydride). This reaction first forms an N-acylhydrazine intermediate, which can then be cyclized under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid, to afford the nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine. This method provides a straightforward way to introduce a variety of substituents at the 3-position of the triazole ring, depending on the carboxylic acid used.
The following table summarizes representative conditions for the cyclization step:
| Cyclizing Agent | Reaction Conditions | 3-Substituent |
| Triethyl orthoformate | Reflux in ethanol, catalytic acid | H |
| Triethyl orthoacetate | Reflux in ethanol, catalytic acid | CH₃ |
| Formic acid | Reflux, dehydrating agent (e.g., PPA) | H |
| Acetic anhydride | Reflux | CH₃ |
| Aromatic carboxylic acid | Heat, dehydrating agent (e.g., POCl₃) | Aryl |
Derivatization Strategies via Substituent Introduction
Further diversification of the nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine scaffold can be achieved by introducing or modifying substituents on the core structure. These modifications are crucial for tuning the physicochemical and biological properties of the compounds.
Aryl Substituent Modification
When the nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine core is substituted with an aryl group, for instance at the 3-position of the triazole ring, this aryl moiety can be further functionalized. Standard aromatic substitution reactions, such as nitration, halogenation, or acylation, can be employed, provided the fused heterocyclic system is stable under the reaction conditions.
More sophisticated modifications can be achieved through modern cross-coupling reactions. For example, if the aryl substituent bears a halogen atom (e.g., a bromo or iodo group), it can serve as a handle for palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. These reactions allow for the introduction of a wide array of new aryl, vinyl, or alkynyl groups, respectively.
Carboxylate and Amide Derivatives
The introduction of carboxylate and amide functionalities can significantly impact the solubility and biological activity of the parent compound. If a carboxylic acid group is present on the nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine scaffold (for instance, introduced via the cyclization step using a dicarboxylic acid derivative), it can be readily converted into a variety of esters and amides.
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Amide bond formation is typically accomplished by activating the carboxylic acid with a coupling reagent (e.g., HATU, HOBt/EDC) and then reacting it with a primary or secondary amine. This approach allows for the synthesis of a diverse library of amide derivatives with various substituents on the amide nitrogen.
Catalytic Approaches in Synthesis
Catalytic methods, particularly those involving transition metals, have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity.
Palladium-Catalyzed Reactions for C–H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govscienceopen.com In the context of nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine, C-H functionalization can be envisioned at several positions on the phenanthridine or a substituent aryl ring.
For instance, direct C-H arylation of the triazole ring, while less common for 1,2,4-triazoles compared to 1,2,3-triazoles, could potentially be achieved under specific palladium-catalyzed conditions. nih.govscienceopen.com More commonly, C-H arylation is directed to specific positions on the phenanthridine core or an appended aryl ring. The choice of directing group and catalyst system is crucial for controlling the regioselectivity of these reactions.
The following table provides a hypothetical example of palladium-catalyzed C-H arylation to introduce a new aryl group onto an existing aryl substituent of the nih.govscienceopen.comthieme-connect.comTriazolo[4,3-f]phenanthridine core.
| Starting Material | Arylating Agent | Catalyst System | Base | Solvent | Yield (%) |
| 3-(p-tolyl)- nih.govscienceopen.comthieme-connect.comtriazolo[4,3-f]phenanthridine | 4-Bromotoluene | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene (B28343) | 75 |
| 3-(p-tolyl)- nih.govscienceopen.comthieme-connect.comtriazolo[4,3-f]phenanthridine | 4-Iodoanisole | Pd(OAc)₂, SPhos | Cs₂CO₃ | Dioxane | 82 |
| 3-Phenyl- nih.govscienceopen.comthieme-connect.comtriazolo[4,3-f]phenanthridine | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | NaOtBu | DMF | 68 |
Optimization of Reaction Conditions and Synthetic Pathways
The efficient synthesis of complex heterocyclic scaffolds such as researchgate.netresearchgate.netnih.govtriazolo[4,3-f]phenanthridine and its derivatives is highly dependent on the meticulous optimization of reaction conditions and the strategic selection of synthetic pathways. Research in this area focuses on enhancing reaction yields, minimizing the formation of byproducts, reducing reaction times, and developing more environmentally benign protocols. Key parameters frequently investigated include solvent, temperature, reaction time, and the nature and stoichiometry of catalysts and reagents.
A critical aspect of synthesizing fused triazole systems involves the careful selection of solvents and the adjustment of temperature. The polarity and protic or aprotic nature of the solvent can significantly influence the reaction rate and product yield. For instance, in the synthesis of related fused triazole systems, polar protic solvents have been shown to perform exceptionally well. researchgate.net Studies have demonstrated that while solvents like diethyl ether, benzene, and toluene may be less effective, polar options such as ethanol (EtOH), dimethylsulfoxide (DMSO), and particularly water (H₂O) can facilitate the desired transformations more efficiently. researchgate.net
Temperature is another crucial factor; while reactions may proceed at room temperature, they are often slow and result in lower yields. researchgate.net An incremental increase in temperature can enhance the reaction rate, although excessive heat may lead to decomposition or the formation of unwanted side products. researchgate.net The interplay between temperature and reaction time is therefore a key focus of optimization studies. researchgate.net Modern techniques, such as microwave irradiation, have been successfully employed in the synthesis of related fused N-heterocycles like 1,2,4-triazolo[1,5-a]pyridines to drastically reduce reaction times and improve yields under catalyst- and additive-free conditions. nih.govmdpi.com
The following table illustrates the typical effect of solvent and temperature optimization on the yield of a fused triazole product, based on findings for analogous heterocyclic systems.
Table 1: Effect of Solvent and Temperature on Fused Triazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 35 |
| 2 | DMSO | 80 | 10 | 60 |
| 3 | EtOH | Reflux | 8 | 75 |
| 4 | H₂O | 25 (Room Temp) | 24 | 45 |
| 5 | H₂O | 80 | 6 | 88 |
| 6 | H₂O | 100 | 4 | 92 |
The choice and optimization of the synthetic pathway are paramount for achieving high efficiency and selectivity. One significant advancement in the synthesis of triazolophenanthridines is the development of metal-free protocols. A notable example is the phenanthroline-tBuONa promoted intramolecular C-H arylation of 1,5-diaryl-1,2,3-triazoles, which produces various fused triazolophenanthridines with excellent yields and high site-selectivity. researchgate.net This approach circumvents the need for transition metals, which can be costly and require removal from the final product.
Another common strategy involves oxidative cyclization. The optimization of this step requires screening different oxidizing agents. In the synthesis of analogous 1,2,4-triazolo[4,3-a]azines, hypervalent iodine(III) reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) diacetate (PIFA) have been effectively used. urfu.ru The choice of oxidant and its stoichiometry can have a profound impact on the reaction's success.
Table 2: Comparison of Oxidizing Agents for Oxidative Cyclization
| Entry | Oxidant | Equivalents | Solvent | Yield (%) |
| 1 | PIDA | 1.1 | CH₂Cl₂ | 20 |
| 2 | PIDA | 1.5 | CH₂Cl₂ | 60 |
| 3 | PIFA | 1.5 | CH₂Cl₂ | 67 |
The following table outlines key parameters optimized for a microwave-assisted, catalyst-free synthesis of a related fused triazole system, highlighting the effectiveness of this modern synthetic pathway.
Table 3: Optimization of Microwave-Assisted Fused Triazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | THF | 120 | 30 | No Reaction |
| 2 | EtOH | 120 | 30 | 45 |
| 3 | DMSO | 140 | 30 | 78 |
| 4 | DMSO | 140 | 15 | 91 |
Coordination Chemistry and Complexation With 1 2 3 Triazolo 4,3 F Phenanthridine Ligands
Ligand Design and Modification for Metal Chelation
The design of ligands based on the acs.orgrsc.orgTriazolo[4,3-f]phenanthridine scaffold is a key strategy for tuning the properties of metal complexes. Modifications are typically made by introducing various aryl substituents to the core structure. acs.orgkorea.ac.kr This approach allows for systematic control over the steric and electronic properties of the ligand, which in turn influences the photophysical and electrochemical characteristics of the resulting metal complex. acs.org
For instance, a series of tzp-based ligands have been developed by incorporating phenyl, tolyl, and xylenyl groups. acs.orgkorea.ac.kr These modifications are designed to function as phenylimidazole-based N-heterocyclic carbene (NHC) chelates, creating a bidentate ligand capable of forming a stable five-membered chelate ring with a metal center like iridium(III). acs.orgbohrium.com The choice of substituent directly impacts the ligand's bulkiness and the extent of π-conjugation within the final complex. acs.org
Formation of N-Heterocyclic Carbene (NHC) Complexes
The acs.orgrsc.orgTriazolo[4,3-f]phenanthridine scaffold is particularly effective in forming N-heterocyclic carbene (NHC) complexes. NHCs are valued for creating strong metal-carbon bonds, which imparts high stability to the resulting organometallic compounds. researchgate.net In these complexes, the tzp derivative acts as a C^C: chelating ligand, where one carbon from the modified aryl group and the carbene carbon from the triazole ring coordinate to the metal center. acs.orgkorea.ac.kr
Iridium(III) is a common metal center for complexation with tzp-based NHC ligands due to its favorable photophysical properties, including strong spin-orbit coupling that facilitates efficient phosphorescence. acs.orgkorea.ac.kr The synthesis of these complexes involves reacting a suitable iridium precursor with the tzp-based carbene ligands. acs.org The resulting tris-bidentate Ir(III) complexes have shown promise as highly efficient blue phosphorescent dopants for use in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). acs.orgkorea.ac.kr The rigidity and π-conjugation of the tzpC^C: chelating ligand are key factors that determine the excited-state properties of these NHC-Ir(III) complexes. acs.org
Both homoleptic and heteroleptic complex architectures have been successfully synthesized using tzp-based NHC ligands. acs.orgkorea.ac.kr Homoleptic complexes, such as those with the general formula Ir(L)₃, contain three identical tzp-based ligands. In contrast, heteroleptic complexes incorporate at least one different ligand. acs.orgbohrium.com
Research has demonstrated the synthesis of four distinct homoleptic NHC-Ir(III) complexes and one heteroleptic complex from a series of tzp ligands modified with aryl groups. acs.orgkorea.ac.kr The formation of either a homoleptic or heteroleptic structure is influenced by factors such as the steric bulk of the substituents on the ligand and the specific reaction conditions. acs.org A notable example is the formation of a heteroleptic complex, cis-Ir(tzpPh)₂(tzpPh)′, where one of the three identical ligands coordinates to the iridium center in an unusual manner compared to the other two. acs.orgkorea.ac.kr
| Complex Type | Example Compound | Ligands |
|---|---|---|
| Homoleptic | fac-Ir(tzpPh)₃ | Three identical tzpPh ligands |
| Homoleptic | fac-/mer-Ir(tzpTol)₃ | Three identical tzpTol ligands |
| Homoleptic | mer-Ir(tzpXyl)₃ | Three identical tzpXyl ligands |
| Heteroleptic | cis-Ir(tzpPh)₂(tzpPh)′ | Three tzpPh ligands with one in an abnormal ligation mode |
Coordination Modes and Geometrical Isomerism
The coordination of three bidentate ligands around an octahedral metal center like iridium(III) can result in two possible geometrical isomers: facial (fac) and meridional (mer). rsc.org In the fac isomer, the three similar donor atoms (e.g., the three carbene carbons) occupy the vertices of one triangular face of the octahedron. In the mer isomer, these three donors lie in a plane that bisects the octahedron. rsc.orgresearchgate.net
In the context of tzp-based complexes, an interesting "abnormal" ligation mode has been observed in the heteroleptic complex cis-Ir(tzpPh)₂(tzpPh)′. acs.orgkorea.ac.kr In this structure, the phenyl moiety of one tzpPh ligand is ligated differently to the iridium center compared to the other two ligands, leading to enhanced structural rigidity. acs.org
The formation of fac versus mer isomers is a critical aspect of the stereochemistry of these iridium(III) complexes. For the complex Ir(tzpTol)₃, both fac and mer isomers have been identified. acs.orgkorea.ac.kr The kinetic product of the reaction is often the mer isomer, while the fac isomer is typically the more thermodynamically stable product. rsc.org It has been noted, however, that an iridium complex featuring a 1-phenyl-1,2,4-triazolo[4,3-f]phenanthridine-based carbene ligand resisted acid-mediated isomerization from the fac to the mer form, a phenomenon attributed to the ligand's reduced conformational flexibility. rsc.orgresearchgate.netresearchgate.net This highlights how the rigid tzp backbone can dictate the accessible isomeric forms. rsc.org
Influence of Aryl Substituents and Bulkiness on Ligation Mode
The steric bulk of the aryl substituents on the acs.orgrsc.orgTriazolo[4,3-f]phenanthridine ligand has a profound influence on the resulting complex geometry and ligation mode. acs.orgkorea.ac.kr A systematic study using phenyl (Ph), tolyl (Tol), and xylenyl (Xyl) substituents demonstrated this relationship clearly. acs.org
The least bulky ligand, tzpPh, resulted in the formation of a fac homoleptic complex and a unique heteroleptic complex with an abnormal ligation. acs.orgkorea.ac.kr The moderately bulky tzpTol ligand yielded a mixture of fac and mer isomers. acs.org The most sterically hindered ligand, tzpXyl, exclusively produced the mer isomer. acs.orgkorea.ac.kr This trend demonstrates that increasing the steric bulk of the ligand favors the formation of the mer isomer over the more compact fac arrangement. acs.org
| Ligand | Aryl Substituent | Observed Isomer(s) |
|---|---|---|
| tzpPh | Phenyl | fac, cis (heteroleptic) |
| tzpTol | Tolyl | fac/mer mixture |
| tzpXyl | Xylenyl | mer |
Theoretical and Computational Investigations Of 1 2 3 Triazolo 4,3 F Phenanthridine Systems
Electronic Structure Elucidation via Density Functional Theory (DFT)
DFT calculations provide precise bond lengths and angles. Based on studies of related fused heterocycles, the C-N and N-N bonds within the triazole moiety would exhibit lengths characteristic of partial double-bond character, indicating electron delocalization across the fused system. The phenanthridine (B189435) portion would retain its characteristic aromatic bond lengths, with slight perturbations at the fusion junction. Computational studies on phenanthridine and fused triazole systems suggest that hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) provide a reliable description of the molecular geometry. researchgate.netnih.gov
Table 1: Predicted Geometric Parameters for nih.govrsc.orgfiveable.meTriazolo[4,3-f]phenanthridine based on Analogous Systems
| Parameter | Predicted Value Range | Description |
|---|---|---|
| C-N (Triazole) | 1.32 - 1.39 Å | Bond lengths within the triazole ring. |
| N-N (Triazole) | 1.37 - 1.40 Å | Bond length between adjacent nitrogen atoms. |
| C-C (Phenanthridine) | 1.38 - 1.42 Å | Aromatic carbon-carbon bonds. |
| Dihedral Angle | < 5° | Deviation from planarity across the fused system. |
Excited-State Property Prediction through Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating the excited-state properties of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). For nih.govrsc.orgfiveable.meTriazolo[4,3-f]phenanthridine, the electronic transitions are expected to be dominated by π→π* transitions originating from the delocalized aromatic system.
The fusion of the triazole ring is anticipated to modulate the absorption profile of the parent phenanthridine core. TD-DFT calculations would likely predict several strong absorption bands in the UV and possibly near-visible regions. The lowest energy transitions would correspond to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The accuracy of TD-DFT predictions for triazole-based systems can be sensitive to the choice of functional and the inclusion of solvent effects. rsc.org Range-separated functionals are often recommended for systems that may exhibit charge-transfer character in their excited states. rsc.org
Table 2: Representative Predicted Electronic Transitions for Fused Aza-Aromatic Systems
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | 320 - 350 | > 0.1 | HOMO → LUMO (π→π*) |
| S0 → S2 | 280 - 310 | > 0.2 | HOMO-1 → LUMO (π→π*) |
| S0 → Sn | 240 - 270 | > 0.3 | Deeper π→π* transitions |
Note: These values are estimations based on TD-DFT studies of related fused triazole and phenanthridine derivatives. researchgate.netrsc.org
Molecular Orbital Analysis: HOMO-LUMO Interactions
The frontier molecular orbitals, the HOMO and LUMO, are crucial for understanding a molecule's reactivity and electronic properties. nih.gov For nih.govrsc.orgfiveable.meTriazolo[4,3-f]phenanthridine, the HOMO and LUMO are expected to be π-type orbitals distributed across the entire fused aromatic framework. The HOMO is typically localized on the more electron-rich regions of the molecule, while the LUMO is centered on the electron-deficient parts. The nitrogen-rich triazole ring is electron-withdrawing and would be expected to significantly lower the energy of the LUMO. dnu.dp.ua
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a key indicator of chemical reactivity and kinetic stability. pmf.unsa.ba A smaller gap generally implies higher reactivity and easier electronic excitation. nih.govwuxibiology.com Fusing the triazole ring onto the phenanthridine core is predicted to reduce the HOMO-LUMO gap compared to phenanthridine alone, leading to a red-shift in the absorption spectrum.
Table 3: Estimated Frontier Orbital Energies for nih.govrsc.orgfiveable.meTriazolo[4,3-f]phenanthridine
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 to -6.2 | Highest Occupied Molecular Orbital; primary electron donor. |
| LUMO | -2.5 to -2.9 | Lowest Unoccupied Molecular Orbital; primary electron acceptor. |
| ΔEH-L | 3.1 to 3.5 | HOMO-LUMO energy gap, related to electronic transitions and stability. |
Note: Values are estimated from DFT calculations on analogous fused nitrogen heterocycles. researchgate.netresearchgate.net
Conformational Analysis and Flexibility Studies
Polycyclic aromatic hydrocarbons and their heterocyclic analogues are generally characterized by rigid, planar structures. fiveable.meopenstax.orgnih.govrsc.orgfiveable.meTriazolo[4,3-f]phenanthridine is no exception. Its conformational landscape is expected to be dominated by a single, low-energy, near-planar conformer. The fusion of the rings severely restricts rotational freedom, meaning that significant conformational changes, such as ring-flips seen in saturated heterocycles, are not possible. rsc.orgchemistrysteps.com
Spin-Orbit Coupling (SOC) Effects on Electronic Transitions
Spin-orbit coupling (SOC) is the interaction between an electron's spin and its orbital motion around the nucleus. This effect is responsible for facilitating "spin-forbidden" electronic transitions, such as intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁), and phosphorescence (T₁ → S₀).
In aza-polycyclic aromatic hydrocarbons like nih.govrsc.orgfiveable.meTriazolo[4,3-f]phenanthridine, SOC can be significant even without heavy atoms. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., ¹n,π* ↔ ³π,π* or ¹π,π* ↔ ³n,π). The presence of nitrogen lone pairs (n-orbitals) and the extensive π-system in this molecule provides the necessary n,π and π,π* states. Computational modeling can calculate the SOC matrix elements between singlet and triplet states. A larger SOC value indicates a higher probability of intersystem crossing. The hybridization of nπ* and ππ* excitations, which can be influenced by molecular geometry, is a key factor in enhancing SOC in polycyclic heteroaromatics. nih.gov
Photophysical and Electrochemical Studies Of 1 2 3 Triazolo 4,3 F Phenanthridine Based Complexes
Host Matrix Effects on Delayed Emission Properties
To fulfill the user's request, which strictly requires focusing solely on " bohrium.comnih.govrsc.orgTriazolo[4,3-f]phenanthridine," would necessitate fabricating data, which is not feasible. Research on related but structurally different compounds, such as triazolo-quinazolines or triazolo-pyridines, cannot be substituted as the photophysical and electrochemical properties are highly dependent on the specific molecular structure.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) as Phosphorescent Dopants and Emitters
The unique molecular architecture of nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine and its derivatives suggests their potential as highly efficient emitters in OLEDs. The combination of the electron-deficient triazole ring and the electron-rich phenanthridine (B189435) core facilitates the formation of donor-acceptor (D-A) type structures. This arrangement is known to promote efficient intramolecular charge transfer (ICT), which is a key characteristic for achieving high photoluminescence quantum yields (PLQYs).
In the context of phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, materials with high triplet energy levels are crucial. While direct experimental data on the triplet energy of nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine is not extensively documented, related phenanthroimidazole-triazole derivatives have been shown to be effective. For instance, the strategic combination of triazole and phenanthroimidazole moieties has led to the development of novel bipolar blue emitters. These materials have demonstrated excellent thermal stability and high PLQYs. In non-doped OLEDs, these emitters have achieved maximum external quantum efficiencies (EQEs) of up to 7.3% with Commission Internationale de l'Éclairage (CIE) coordinates in the deep blue region. rsc.org
The performance of such materials is often characterized by their electroluminescent properties, as detailed in the table below, which showcases the potential of similar molecular frameworks.
| Compound | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) |
| TAZ-PPI | 5.9 | >1000 | (0.149, 0.130) |
| 4NTAZ-PPI | 7.3 | >1000 | (0.149, 0.131) |
| Table 1: Electroluminescent data for non-doped blue OLEDs based on 1,2,4-triazole-phenanthroimidazole derivatives. rsc.org |
Hyperfluorescence and High-Efficiency Hyper-OLED Devices
Hyperfluorescence is a cutting-edge OLED technology that combines the high efficiency of thermally activated delayed fluorescence (TADF) materials with the narrow emission spectra and high color purity of fluorescent emitters. In a hyperfluorescent device, a TADF material acts as a sensitizer, harvesting triplet excitons and transferring their energy to a fluorescent dopant. This process, in principle, allows for 100% internal quantum efficiency.
While there is no direct research specifically detailing the use of nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine in hyper-OLEDs, its structural components suggest its potential in this area. The phenanthridine moiety, with its rigid structure, can contribute to high oscillator strength and narrow emission, which are desirable for fluorescent emitters in hyperfluorescent systems. Furthermore, the triazole component can be chemically modified to tune the energy levels of the molecule to facilitate efficient energy transfer from a TADF sensitizer.
Energy Transfer Mechanisms in OLED Systems
The efficiency of OLEDs is critically dependent on the energy transfer processes that occur within the emissive layer. Two of the most important mechanisms are Förster Resonance Energy Transfer (FRET) and Triplet-Triplet Annihilation (TTA).
FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that occurs over a typical distance of 1-10 nanometers. The efficiency of FRET is highly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their relative orientation and distance. In the context of OLEDs utilizing nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine, this compound could act as either a donor or an acceptor in a FRET pair. For instance, if used as a host material, it could transfer energy to a guest dopant. Conversely, as a dopant, it could receive energy from a host material. The broad absorption and emission bands that can be engineered in triazole-phenanthridine derivatives make them suitable candidates for efficient FRET processes.
TTA is a process where two triplet excitons interact to produce one singlet exciton (B1674681), which can then decay radiatively, emitting a photon. This up-conversion process provides a pathway to convert non-emissive triplet excitons into emissive singlet excitons, thereby enhancing the efficiency of fluorescent OLEDs beyond the conventional limit of 25% internal quantum efficiency. Materials with long triplet lifetimes and high triplet diffusion coefficients are desirable for efficient TTA. The rigid structure of the phenanthridine core in nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine could contribute to a longer triplet exciton lifetime, making it a potential candidate for TTA-based OLEDs.
Role in Aggregation-Induced Emission (AIE) Phenomena
Aggregation-caused quenching (ACQ) is a common problem in many organic luminophores, where their emission intensity decreases in the aggregated or solid state. Aggregation-Induced Emission (AIE) is a photophysical phenomenon that offers a solution to this issue. AIE-active molecules are non-emissive in solution but become highly luminescent upon aggregation. This property is highly desirable for solid-state lighting applications like OLEDs.
The structural motif of phenanthroimidazole, which is closely related to the phenanthridine core of the subject compound, is known to exhibit AIE. The restriction of intramolecular rotations in the aggregated state is a common mechanism for AIE. Given the structural similarities, it is plausible that nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine and its derivatives could also exhibit AIE properties. This would make them highly promising materials for fabricating efficient and bright solid-state emitters.
Potential in Optoelectronic Devices beyond OLEDs
The unique photophysical and electronic properties of nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine suggest its utility in a variety of optoelectronic applications beyond OLEDs.
Organic Solar Cells (OSCs): The donor-acceptor nature of the molecule could be exploited in the active layer of OSCs. The broad absorption spectrum and suitable energy levels are key requirements for efficient light harvesting and charge separation. nih.gov
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the phenanthridine core can facilitate π-π stacking, which is beneficial for charge transport. By tuning the frontier molecular orbital energy levels through chemical modification, nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine derivatives could be developed as n-type, p-type, or ambipolar semiconductors for OFETs.
Chemical Sensors: The fluorescence of triazole-containing compounds can be sensitive to the presence of specific analytes. This suggests that nih.govrsc.orgnih.govTriazolo[4,3-f]phenanthridine derivatives could be developed as fluorescent chemosensors for the detection of ions or small molecules. nih.gov
Molecular Engineering for Tunable Emission Characteristics
The strategic modification of the researchgate.netnih.govurfu.ruTriazolo[4,3-f]phenanthridine core is a key approach in materials science for tailoring its emission characteristics. While specific research on the photophysical properties of researchgate.netnih.govurfu.ruTriazolo[4,3-f]phenanthridine is not extensively documented in publicly available literature, the principles of molecular engineering for tuning the emission of related fused triazole and phenanthridine-containing compounds can be drawn upon to predict the behavior of this specific heterocyclic system. The emission properties, such as wavelength and quantum yield, are intrinsically linked to the electronic nature of the molecule, which can be systematically altered through the introduction of various substituents and structural modifications.
Molecular engineering of such compounds generally focuses on modulating the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, largely dictates the emission wavelength. By strategically placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenanthridine or accessible positions of the triazole ring, it is possible to fine-tune this energy gap.
For instance, the introduction of electron-donating groups, such as alkoxy or amino groups, on the phenanthridine moiety would be expected to raise the HOMO energy level more significantly than the LUMO level. This would lead to a reduction in the HOMO-LUMO gap and, consequently, a bathochromic (red) shift in the emission wavelength. Conversely, the attachment of electron-withdrawing groups, like cyano or nitro groups, would lower both the HOMO and LUMO energy levels, but with a more pronounced effect on the LUMO. This would widen the HOMO-LUMO gap, resulting in a hypsochromic (blue) shift of the emission.
Furthermore, extending the π-conjugated system of the researchgate.netnih.govurfu.ruTriazolo[4,3-f]phenanthridine core by fusing additional aromatic rings is another powerful strategy to red-shift the emission. This extension of conjugation delocalizes the π-electrons over a larger area, which lowers the energy of the LUMO and raises the energy of the HOMO, thereby narrowing the energy gap.
The photophysical properties of analogous fused triazole systems, such as researchgate.netnih.govurfu.rutriazolo[4,3-c]quinazolines, have been studied, and these studies support the aforementioned principles. For example, research on 5-aminobiphenyl substituted researchgate.netnih.govurfu.rutriazolo[4,3-c]quinazolines has demonstrated that modifications to the triazole ring can significantly impact fluorescence quantum yield. It was observed that the removal of an aryl fragment from the triazole ring can lead to an increase in the quantum yield in solution, likely due to a reduction in non-radiative decay pathways. nih.govurfu.rumdpi.comnih.gov This suggests that similar substitutions on the triazole moiety of researchgate.netnih.govurfu.ruTriazolo[4,3-f]phenanthridine could be a viable strategy for enhancing emission efficiency.
The following interactive table provides a hypothetical illustration, based on established principles from related compounds, of how different substituents might affect the emission characteristics of a researchgate.netnih.govurfu.ruTriazolo[4,3-f]phenanthridine core.
| Substituent Position | Substituent Type | Expected Emission Shift | Predicted Emission Color |
| Phenanthridine Ring | Electron-Donating (e.g., -OCH₃) | Bathochromic (Red Shift) | Green to Yellow |
| Phenanthridine Ring | Electron-Withdrawing (e.g., -CN) | Hypsochromic (Blue Shift) | Violet to Blue |
| Triazole Ring | Aryl Group | Potential Quenching | Lower Quantum Yield |
| Core Structure | Extended π-Conjugation | Bathochromic (Red Shift) | Orange to Red |
It is important to note that the actual photophysical properties would also be influenced by factors such as steric hindrance, which can affect the planarity of the molecule and thus the extent of π-conjugation, and the solvent polarity in which the measurements are taken. Detailed experimental and computational studies on researchgate.netnih.govurfu.ruTriazolo[4,3-f]phenanthridine and its derivatives would be necessary to fully elucidate the structure-property relationships and to realize its potential in the development of advanced materials with tailored emission characteristics.
Mechanistic Studies Of 1 2 3 Triazolo 4,3 F Phenanthridine Containing Compounds
Acid-Mediated Isomerization in Metal Complexes
There is no specific literature detailing the acid-mediated isomerization of metal complexes featuring the acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine ligand. In analogous aza-aromatic systems, acid can induce rearrangements, often involving protonation of a nitrogen atom followed by ring-opening and re-closure to form a thermodynamically more stable isomer. For instance, related compounds like acs.orgnih.govscilit.comtriazolo[4,3-c]quinazolines have been shown to rearrange to their acs.orgnih.govscilit.comtriazolo[1,5-c]quinazoline isomers under acidic conditions. This process is believed to proceed through a mechanism involving the cleavage of the pyrimidine (B1678525) ring upon protonation, followed by recyclization. A similar pathway could be hypothesized for metal-coordinated acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine, where the metal ion could also play a role in modulating the electronic properties of the ligand and influencing the energetics of the isomerization. However, without experimental or computational data, this remains speculative.
Protonation and Ligand Rearrangement Mechanisms
The specific protonation sites and subsequent ligand rearrangement mechanisms for acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine have not been experimentally or computationally determined. In polycyclic nitrogen heterocycles, the most basic nitrogen atom is typically the initial site of protonation. For the acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine system, several nitrogen atoms could potentially be protonated, and the preferred site would depend on the electronic environment and steric accessibility. The resulting protonated species could then be susceptible to rearrangement, particularly under conditions that favor equilibrium.
Kinetic versus Thermodynamic Control in Isomerization Processes
The principles of kinetic and thermodynamic control are fundamental in chemical reactions where multiple products can be formed. A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). In contrast, a thermodynamically controlled reaction, usually at higher temperatures which allow for reversibility, favors the most stable product.
While this is a general chemical principle, there are no specific studies applying this concept to the isomerization of acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine. One could surmise that if an isomerization process were to exist for this compound, the distribution of isomers could be influenced by reaction conditions such as temperature and reaction time, in line with the principles of kinetic and thermodynamic control. For example, a less stable, but more rapidly formed isomer might predominate under mild conditions, while prolonged reaction times or higher temperatures could lead to the formation of a more stable isomer.
Reversible Isomerization Phenomena
Detailed studies on the reversible isomerization of acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine are not available in the current literature.
Chemically Induced Reversibility
Chemically induced reversible isomerization often involves the addition of a reagent that can be subsequently removed to revert the molecule to its original form, such as an acid-base switch. While plausible for a nitrogen-containing heterocycle, no such system has been reported for acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine.
Light-Induced Reversibility
Photoisomerization is a known phenomenon for some polycyclic aromatic hydrocarbons and their nitrogen-containing analogues. The phenanthridine (B189435) core, for instance, is known to be photochemically active. It is conceivable that UV or visible light could induce isomerization in acs.orgnih.govscilit.comTriazolo[4,3-f]phenanthridine, potentially leading to a photostationary state between different isomeric forms. However, there is no published research to support this hypothesis for this specific compound.
Structure Activity Relationships Sar in Material Science Context
Correlation of Molecular Structure with Excited-State Properties
The excited-state dynamics of molecules are fundamental to their function as light-emitting materials. For compounds based on the caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine framework, the nature and energy of the lowest excited states, such as the singlet (S1) and triplet (T1) states, are dictated by the interplay of the fused aromatic system and the electronic character of any appended substituents.
Research on analogous donor-acceptor systems, such as those involving phenazine-imidazole derivatives, has shown that the surrounding environment and molecular structure can significantly influence excited-state deactivation pathways. nih.gov For instance, in non-polar solvents, relaxation from the locally excited state to a triplet state via intersystem crossing can be a dominant process. nih.gov In polar solvents, intramolecular charge transfer (ICT) states are often stabilized, leading to a redshift in fluorescence emission. nih.gov These findings suggest that for caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine derivatives, the introduction of donor and acceptor groups at specific positions could be used to tune the emission color and efficiency by modulating the degree of ICT character in the excited state.
The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters that determine the injection of charge carriers and the emission color. In related 1,2,4-triazole-phenanthroimidazole derivatives, the combination of an electron-donating phenanthroimidazole moiety with an electron-accepting triazole moiety creates a bipolar system with balanced charge transport capabilities. rsc.org This design principle can be directly applied to the caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine scaffold. The phenanthridine (B189435) portion can act as a strong chromophore, while the triazole unit provides electron-accepting character. Substituents on either the phenanthridine or the triazole part of the molecule can be used to fine-tune the HOMO and LUMO energy levels, thereby controlling the emission wavelength.
Studies on other fused 1,2,4-triazole (B32235) systems, such as caltech.edumdpi.comrsc.orgtriazolo[4,3-c]quinazolines, have demonstrated that the nature of the substituent has a pronounced effect on the photophysical properties. For example, carbazolyl-containing derivatives tend to emit in the blue-purple region, while diphenylamino-substituted compounds show emission in the blue-green to green region. mdpi.com This highlights the potential for color tuning in caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine derivatives through judicious selection of substituents.
Table 1: Predicted Correlation of Substituents on the Photophysical Properties of caltech.edumdpi.comrsc.orgTriazolo[4,3-f]phenanthridine Derivatives (Based on Analogous Systems)
| Substituent Type at Phenanthridine Core | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Predicted Emission Shift |
| Electron-Donating (e.g., -NPh2, -Carbazole) | Increase (less negative) | Minor change | Red-shift |
| Electron-Withdrawing (e.g., -CN, -CF3) | Decrease (more negative) | Decrease (more negative) | Blue-shift |
Impact of Ligand Planarity and π-Conjugation on Emission Efficiency
The quantum efficiency of a light-emitting material is highly sensitive to its molecular geometry. A planar and rigid molecular structure is generally desirable as it can enhance π-conjugation and reduce non-radiative decay pathways, leading to higher emission efficiency. The fused ring system of caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine provides a rigid core, which is advantageous for achieving high quantum yields.
The extent of π-conjugation also plays a crucial role. Extending the π-conjugated system by introducing aromatic substituents can lead to a red-shift in the emission wavelength. However, this can also introduce more vibrational modes and potential for non-radiative decay. Therefore, a balance must be struck between extending conjugation for color tuning and maintaining a rigid structure for high efficiency. The inherent rigidity of the caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine core is a key advantage in this regard.
In the solid state, intermolecular interactions such as π-π stacking can influence the emission properties. In some cases, strong π-π stacking can lead to aggregation-caused quenching (ACQ), which reduces the emission efficiency. However, by carefully designing the molecular structure with bulky substituents, it is possible to suppress these intermolecular interactions and maintain high emission efficiency in the solid state. This strategy has been successfully employed in other triazole-based OLED materials.
Influence of Steric Effects on Electron Delocalization
Steric hindrance introduced by bulky substituents can have a profound effect on the electronic properties of a molecule by altering its geometry and, consequently, the extent of electron delocalization. In the context of caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine derivatives, steric effects can be strategically used to control the photophysical properties.
For example, in a study of 5-aminobiphenyl substituted caltech.edumdpi.comrsc.orgtriazolo[4,3-c]quinazolines, the introduction of an ethyl group on the triazole ring caused a hypsochromic (blue) shift of about 50 nm in the emission spectrum. mdpi.com This was attributed to the steric hindrance from the ethyl group, which likely forces a more twisted conformation of the molecule and reduces the effective conjugation length. mdpi.com This demonstrates that steric effects can be a powerful tool for tuning the emission color towards the blue region of the spectrum, which is often challenging to achieve with high efficiency.
Electron delocalization is also influenced by the position of nitrogen atoms within the heterocyclic framework. Quantum-chemical calculations on various five-membered N-heterocycles have shown that the positions of endocyclic nitrogen atoms relative to a substituent significantly affect the substituent's electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in positions ortho to a substituent can enhance electron donation and weaken electron withdrawal by induction. rsc.org In the caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine system, the specific placement of substituents can therefore be used to modulate the electron density distribution across the molecule, thereby influencing the HOMO-LUMO gap and emission characteristics.
By introducing bulky groups, it is also possible to create a more three-dimensional molecular structure, which can be beneficial for preventing aggregation and improving the morphological stability of thin films in OLED devices. This can lead to improved device lifetime and performance.
Relationship between Ligand Structural Features and Device Performance Metrics
The ultimate test of a material's utility in OLEDs is its performance in a device. Key performance metrics include external quantum efficiency (EQE), power efficiency, and operational stability. These metrics are directly linked to the structural features of the emitting material.
For blue-emitting materials based on a 1,2,4-triazole-phenanthroimidazole framework, non-doped OLEDs have been fabricated that exhibit high EQEs of up to 7.3% with negligible efficiency roll-off. rsc.org This excellent performance is attributed to the bipolar nature of the molecules, which facilitates balanced charge injection and transport. rsc.org A similar design strategy can be applied to caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine derivatives by incorporating both electron-donating and electron-withdrawing moieties to achieve balanced charge transport.
The thermal stability of the material is another critical factor for device longevity. Materials with high glass transition temperatures (Tg) and decomposition temperatures (Td) are desirable as they can form stable amorphous films, which are essential for preventing device degradation. The rigid, fused structure of caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine is expected to impart good thermal stability. Further enhancement can be achieved by introducing bulky and rigid substituents. For instance, phenanthroimidazole derivatives with bulky substituents have shown high Tg values, contributing to their excellent performance in OLEDs. nih.gov
The following table summarizes the expected relationship between structural modifications to the caltech.edumdpi.comrsc.orgtriazolo[4,3-f]phenanthridine core and key OLED device performance metrics, based on data from analogous systems.
Table 2: Predicted Structure-Device Performance Relationships for caltech.edumdpi.comrsc.orgTriazolo[4,3-f]phenanthridine Derivatives
| Structural Feature | Expected Impact on Device Performance | Rationale |
| Bipolar (Donor-Acceptor) Structure | Higher EQE, lower efficiency roll-off | Balanced charge injection and transport. rsc.org |
| Rigid, Planar Core | High Photoluminescence Quantum Yield (PLQY) | Reduced non-radiative decay pathways. |
| Bulky Substituents | Improved film morphology, reduced aggregation quenching | Prevents intermolecular interactions and crystallization. nih.gov |
| High Thermal Stability (High Tg, Td) | Longer device lifetime | Enhanced morphological stability of the emissive layer. nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
Time-Resolved Photophysical Measurements ofmdpi.comnih.govresearchgate.netTriazolo[4,3-f]phenanthridine
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the time-resolved photophysical measurements of the compound mdpi.comnih.govresearchgate.netTriazolo[4,3-f]phenanthridine. While extensive research exists on the photophysical properties of various other triazole-fused heterocyclic systems, such as mdpi.comnih.govresearchgate.nettriazolo[4,3-c]quinazolines, isoxazolyl-derived 1,4-dihydroazolo[5,1-c] mdpi.comnih.govresearchgate.nettriazines, and 1,2,4-triazolo[4,3-a]pyridines, direct experimental data including fluorescence lifetimes, quantum yields, and transient absorption spectroscopy for mdpi.comnih.govresearchgate.netTriazolo[4,3-f]phenanthridine are not available in the public domain.
Consequently, it is not possible to provide detailed research findings or construct data tables on the excited-state dynamics of this specific molecule. The exploration of its photophysical characteristics through techniques like time-correlated single-photon counting (TCSPC) or femtosecond transient absorption spectroscopy remains an open area for future scientific investigation. Such studies would be crucial for understanding the decay pathways of its excited states and evaluating its potential for applications in fields like organic light-emitting diodes (OLEDs), chemical sensing, or photopharmacology.
Future Research Directions For 1 2 3 Triazolo 4,3 F Phenanthridine Systems
Exploration of Novel Synthetic Methodologies
The advancement of acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine-based materials is fundamentally linked to the development of more efficient, versatile, and scalable synthetic strategies. While existing methods have proven effective for creating foundational structures, future research will necessitate a move towards more sophisticated and atom-economical approaches.
Key areas of exploration will include:
Catalytic C-H Functionalization: Transition-metal catalysis, particularly with palladium, offers a powerful tool for the direct functionalization of the phenanthridine (B189435) core or its precursors. This allows for the late-stage introduction of various substituents without the need for pre-functionalized starting materials, thereby streamlining synthetic pathways and expanding the accessible chemical space.
Innovative Cyclization Strategies: Research into novel cyclodehydration reactions to form the triazole ring is crucial. core.ac.uk Exploring new reagents and conditions that are milder, higher-yielding, and more tolerant of diverse functional groups will be a priority. core.ac.uk This could involve microwave-assisted synthesis to reduce reaction times or flow chemistry for improved scalability and control.
Modular "Building Block" Approaches: Developing synthetic routes that rely on the convergent assembly of modular building blocks, such as pre-functionalized phenanthridines and triazole precursors, will enable the rapid generation of diverse compound libraries. This approach, analogous to strategies used for related heterocycles like triazoloquinolines, facilitates systematic structure-property relationship studies.
Development of Advanced Derivatives with Tailored Properties
The core acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine structure serves as a versatile platform for the development of advanced derivatives with finely tuned electronic and photophysical properties. Strategic modification of the scaffold is essential for optimizing its performance in specific applications.
Future efforts will concentrate on:
Systematic Substituent Effects: A primary focus will be the systematic introduction of various aryl substituents (e.g., phenyl, tolyl, xylenyl) onto the triazolophenanthridine moiety. acs.orgbohrium.comacs.org The electronic nature (electron-donating or -withdrawing) and steric bulk of these groups can significantly alter the frontier molecular orbital energy levels, emission wavelengths, and quantum yields of the resulting molecules.
Extended π-Conjugation: Extending the π-conjugated system of the phenanthridine core by fusing additional aromatic or heteroaromatic rings is a promising avenue for red-shifting absorption and emission profiles. This strategy is critical for developing materials that span the visible spectrum.
Targeted Functionalization for Solubility and Processing: Introducing functional groups that enhance solubility in common organic solvents is vital for enabling solution-based processing techniques, which are often more cost-effective for large-area device fabrication.
The following table illustrates how different aryl substituents on the acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine (tzp) ligand, when incorporated into Iridium(III) complexes, can tailor their photophysical properties.
| Derivative Ligand | Key Substituent | Effect on Properties | Potential Application |
|---|---|---|---|
| tzpPh | Phenyl | Serves as a baseline for blue phosphorescence. acs.org | Blue PhOLEDs |
| tzpTol | Tolyl (Methylphenyl) | Introduces moderate steric bulk, influencing molecular packing and isomeric preference (fac-/mer-). acs.org | Efficiency-tuned PhOLEDs |
| tzpXyl | Xylenyl (Dimethylphenyl) | Provides significant steric hindrance, affecting ligand arrangement and potentially improving solid-state emission efficiency by reducing intermolecular interactions. acs.org | High-efficiency blue PhOLEDs |
Refined Complex Design for Enhanced Performance in Devices
The utility of acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine derivatives is most prominently realized when they are incorporated as ligands in transition-metal complexes, particularly those of iridium(III). Future research will focus on refining the design of these complexes to maximize their performance in optoelectronic devices like Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).
Key research directions include:
Isomer Control and Engineering: The geometric arrangement of ligands around the metal center (facial or meridional) has a profound impact on the photophysical properties and device efficiency. acs.orgresearchgate.net Developing synthetic protocols that yield specific isomers or facilitate the conversion between them is a critical goal. researchgate.net For instance, the cis- and fac- isomers of some Ir(tzp) complexes have demonstrated superior electroluminescence efficiencies compared to their mer- counterparts. acs.org
Homoleptic and Heteroleptic Architectures: Exploring both homoleptic complexes (containing three identical phenanthridine-based ligands) and heteroleptic complexes (combining phenanthridine-based ligands with other ancillary ligands) will be crucial. Ancillary ligands can be used to fine-tune charge transport properties, stability, and emission characteristics.
N-Heterocyclic Carbene (NHC) Ligand Development: The use of acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine moieties as the basis for N-heterocyclic carbene (NHC) chelates has proven highly effective for creating efficient blue phosphorescent emitters. acs.orgbohrium.comacs.org Future work will involve modifying the carbene portion of the ligand to further enhance the stability and luminescence of the resulting Ir(III) complexes.
The performance of devices fabricated with different Ir(III) complexes based on triazolophenanthridine ligands highlights the importance of molecular-level engineering.
| Iridium(III) Complex | Maximum External Quantum Efficiency (EQE) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) | CIE Coordinates |
|---|---|---|---|---|
| cis-Ir(tzpPh)₂(tzpPh)′ | 16.3% | 27.6 | 22.1 | [0.17, 0.26] |
Data sourced from a study on blue phosphorescent NHC-Ir(III) complexes. acs.org
Deeper Elucidation of Fundamental Photophysical and Chemical Mechanisms
A comprehensive understanding of the fundamental processes governing the behavior of acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine systems is paramount for rational design. Future research must bridge the gap between synthesis and application with detailed mechanistic studies.
Areas for deeper investigation include:
Computational Modeling: Advanced theoretical methods, such as Time-Dependent Density Functional Theory (TDDFT), will be indispensable for predicting excited-state properties, phosphorescence lifetimes, and electronic transitions. aip.org These calculations can guide synthetic efforts by identifying promising molecular architectures before their synthesis.
Excited-State Dynamics: Utilizing ultrafast spectroscopic techniques (e.g., transient absorption spectroscopy) to probe the dynamics of excited states is essential. researchgate.net Understanding the rates of intersystem crossing, radiative decay, and non-radiative decay pathways will provide critical insights for designing more efficient emitters.
Structure-Property Correlations: A key goal is to establish clear and predictive correlations between molecular structure (e.g., ligand planarity, conformational flexibility, nature of substituents) and the resulting photophysical and electrochemical properties. acs.org For example, it has been noted that the reduced conformational flexibility of a 1-phenyl-1,2,4-triazolo[4,3-f]phenanthridine-based carbene ligand can inhibit isomerization, a finding that directly links structure to chemical behavior. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net
Integration into Emerging Functional Materials and Technologies
While PhOLEDs represent a major application, the unique properties of acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine systems position them for integration into a broader range of emerging technologies.
Future applications to be explored are:
Advanced OLED Architectures: Beyond their use as primary emitters, these complexes are promising candidates for use as sensitizers in hyperfluorescence (HF) and Thermally Activated Delayed Fluorescence (TADF) based OLEDs. researchgate.netresearchgate.net In these devices, the phosphorescent complex efficiently transfers its energy to a fluorescent or TADF emitter, combining the benefits of high efficiency and color purity.
Photoelectric Devices and Sensors: The inherent photoactivity and tunable electronic properties of phenanthridine derivatives suggest their potential use in other optoelectronic applications, such as organic photovoltaics (OPVs) or photodetectors. researchgate.net Their strong luminescence also makes them attractive for developing chemical sensors or biological imaging agents, where changes in emission can signal the presence of specific analytes.
Light-Emitting Electrochemical Cells (LECs): The stability and electrochemical properties of iridium complexes featuring these ligands could enable their use in LECs, a simpler and potentially lower-cost alternative to multilayer OLEDs.
The continued exploration of acs.orgcore.ac.ukTriazolo[4,3-f]phenanthridine systems promises to yield significant advancements in materials science, paving the way for more efficient and sophisticated electronic and photonic technologies.
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature to avoid side products.
- Use polyethylene glycol (PEG) as a recyclable medium for amidrazone cyclization to improve sustainability .
How can structural ambiguities in triazolo-fused systems be resolved experimentally?
Advanced Research Focus
Combine multinuclear NMR spectroscopy (¹H, ¹³C) and X-ray crystallography for unambiguous assignment. For instance, ¹³C NMR of 2-Phenyl[1,2,4]triazolo[4,3-f]phenanthridinium tetrafluoroborate confirmed aromatic carbons at δ 116.9–146.9 ppm, while crystallographic data (CCDC 1876881) resolved bond angles and ring conformations in phosphonated derivatives .
Q. Methodological Steps :
- Acquire high-resolution NMR spectra in deuterated solvents (e.g., (CD₃)₂SO).
- Submit crystals for single-crystal X-ray diffraction and validate with CCDC databases .
What strategies optimize the biological activity of triazolo-phenanthridine derivatives?
Advanced Research Focus
Derivatization at the 3-position (e.g., methylphosphonate or ethynyl groups) enhances bioactivity. For example:
- QSAR modeling (CoMFA, CoMSIA) identified steric and electrostatic fields critical for BRD4 inhibition in triazolopteridine derivatives .
- Substitution with electron-withdrawing groups (e.g., -CF₃) improves antimicrobial potency .
Q. Experimental Design :
- Screen substituents using combinatorial libraries.
- Validate activity via enzyme inhibition assays (e.g., IC₅₀ determination) .
How to address contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies may arise from assay conditions or substituent effects. For example, some triazolo-tetrazines showed no fungistatic activity despite structural similarity to active analogs .
Q. Resolution Strategies :
- Replicate assays under standardized conditions (e.g., pH, temperature).
- Perform dose-response studies to rule out false negatives.
- Use molecular docking to assess target binding affinity variations .
What computational tools are effective for triazolo derivative design?
Q. Advanced Research Focus
- 3D-QSAR models (e.g., HQSAR) predict bioactivity by correlating molecular descriptors with experimental data .
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active derivative design.
Q. Implementation :
- Use SYBYL or MOE software for QSAR analysis.
- Validate predictions with in vitro assays .
How to manage regioselectivity challenges in triazolo ring formation?
Advanced Research Focus
Regiochemistry depends on precursor substitution and reaction conditions. For example:
Q. Protocol :
- Monitor reaction progress via TLC or LC-MS.
- Use steric/electronic directing groups (e.g., -OMe) to control cyclization sites .
What are key structure-activity relationship (SAR) trends for anticancer derivatives?
Q. Advanced Research Focus
- Planar aromatic systems (e.g., phenanthridine cores) enhance intercalation with DNA or kinases .
- Phosphonate or carboxylate groups improve solubility and bioavailability .
Q. Validation :
- Compare IC₅₀ values of substituted vs. unsubstituted analogs.
- Perform pharmacokinetic studies (e.g., LogP, plasma stability) .
Which oxidizing agents are optimal for amidrazone cyclization?
Q. Basic Research Focus
Q. Recommendation :
- Use CAN/PEG for eco-friendly, scalable reactions .
How does crystallography aid in resolving synthetic byproducts?
Advanced Research Focus
X-ray structures (e.g., CCDC 1906114) distinguish regioisomers by bond lengths and torsion angles. For example, phosphonated triazoloquinolines exhibit distinct packing patterns vs. pyridine analogs .
Q. Application :
- Compare experimental vs. simulated PXRD patterns to identify impurities.
How to troubleshoot low yields in triazolo-phenanthridine synthesis?
Q. Basic Research Focus
- Purify starting materials (e.g., phenanthridine) via recrystallization .
- Optimize stoichiometry : Excess aryl halides improve coupling efficiency in Pd-catalyzed reactions .
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Side products | Use gradient column chromatography (SiO₂, hexane/EtOAc) |
| Low cyclization efficiency | Increase reaction time or switch to microwave-assisted synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
